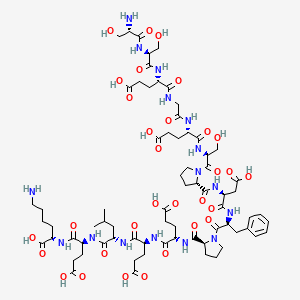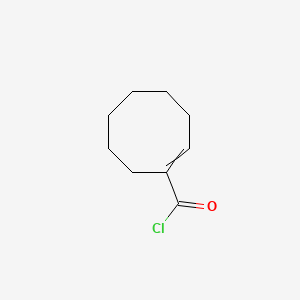![molecular formula C8H10O3 B561005 2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene CAS No. 101294-52-4](/img/structure/B561005.png)
2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene typically involves multiple steps, starting with the formation of the tricyclic core. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by oxidation and cyclization steps to introduce the oxygen atoms into the tricyclic framework .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of biomolecules, potentially disrupting cellular processes and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate
- Tricyclo[6.3.0.0(2,4)]undec-8-ene, 3,3,7,11-tetramethyl-
- (2R,5R,8S)-2,10,10-Trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid
Uniqueness
2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene is unique due to its specific tricyclic structure with three oxygen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry .
Eigenschaften
CAS-Nummer |
101294-52-4 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.165 |
InChI |
InChI=1S/C8H10O3/c1-2-7-8(11-5-10-7)4-9-3-6(1)8/h1,7H,2-5H2 |
InChI-Schlüssel |
XZCPXKHVTIAVTG-UHFFFAOYSA-N |
SMILES |
C1C=C2COCC23C1OCO3 |
Synonyme |
5H,8H-Furo[3,4:1,5]cyclopenta[1,2-d]-1,3-dioxole (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B560928.png)







